Cas no 193281-05-9 (LY 368962)

LY 368962 structure
LY 368962 structure
Product Name:LY 368962
CAS No:193281-05-9
MF:C19H21N5O7
MW:431.399344205856
CID:1003736
PubChem ID:136226310
Update Time:2025-04-20

LY 368962 Chemical and Physical Properties

Names and Identifiers

    • N-[4-[3-(2,6-DiaMino-1,4-dihydro-4-oxo-5-pyriMidinyl)-3-oxopropyl]benzoyl]-L-glutaMic Acid
    • LY 368962
    • (2R)-2-[[4-[3-(2,6-diamino-4-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
    • Pemetrexed Impurity 5
    • Pemetrexed 3-Oxo Diacid Impurity
    • N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid
    • DTXSID10857946
    • (2R)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid
    • (4-(3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl)benzoyl)-D-glutamic acid
    • 193281-05-9
    • Inchi: 1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m1/s1
    • InChI Key: GQMLDZYRTDSOMZ-LLVKDONJSA-N
    • SMILES: OC([C@@H](CCC(=O)O)NC(C1C=CC(=CC=1)CCC(C1C(NC(N)=NC=1N)=O)=O)=O)=O

Computed Properties

  • Exact Mass: 431.14400
  • Monoisotopic Mass: 431.14409803g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 828
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 214Ų

Experimental Properties

  • PSA: 219.55000
  • LogP: 1.11210

LY 368962 Security Information

LY 368962 Pricemore >>

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